(3R,4S)-1-Benzoyl-4-phenyl-3-((triisopropylsilyl)oxy)azetidin-2-one
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Overview
Description
(3R,4S)-1-Benzoyl-4-phenyl-3-((triisopropylsilyl)oxy)azetidin-2-one is a synthetic organic compound that belongs to the class of azetidinones. Azetidinones are four-membered lactams that are of significant interest in medicinal chemistry due to their biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4S)-1-Benzoyl-4-phenyl-3-((triisopropylsilyl)oxy)azetidin-2-one typically involves the following steps:
Formation of the Azetidinone Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Benzoyl and Phenyl Groups: These groups can be introduced through acylation and arylation reactions.
Protection of the Hydroxyl Group: The triisopropylsilyl group is often used as a protecting group for hydroxyl functionalities.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents.
Chemical Reactions Analysis
Types of Reactions
(3R,4S)-1-Benzoyl-4-phenyl-3-((triisopropylsilyl)oxy)azetidin-2-one can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Conditions may vary depending on the desired substituent, but common reagents include halogens and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (3R,4S)-1-Benzoyl-4-phenyl-3-((triisopropylsilyl)oxy)azetidin-2-one is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology and Medicine
In biology and medicine, azetidinones are studied for their potential therapeutic properties. They may exhibit antibacterial, antifungal, or antiviral activities, making them candidates for drug development.
Industry
In the industrial sector, such compounds may be used in the development of new materials or as intermediates in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of (3R,4S)-1-Benzoyl-4-phenyl-3-((triisopropylsilyl)oxy)azetidin-2-one depends on its specific biological target. Generally, azetidinones may inhibit enzymes or interact with cellular receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Penicillins: These are also β-lactam antibiotics with a four-membered ring structure.
Cephalosporins: Another class of β-lactam antibiotics with a similar core structure.
Carbapenems: Broad-spectrum β-lactam antibiotics with a slightly different ring structure.
Uniqueness
(3R,4S)-1-Benzoyl-4-phenyl-3-((triisopropylsilyl)oxy)azetidin-2-one is unique due to its specific substituents and stereochemistry, which may confer distinct chemical and biological properties compared to other azetidinones.
Properties
IUPAC Name |
(3R,4S)-1-benzoyl-4-phenyl-3-tri(propan-2-yl)silyloxyazetidin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H33NO3Si/c1-17(2)30(18(3)4,19(5)6)29-23-22(20-13-9-7-10-14-20)26(25(23)28)24(27)21-15-11-8-12-16-21/h7-19,22-23H,1-6H3/t22-,23+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKMPTVJJXUTDCL-XZOQPEGZSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)[Si](C(C)C)(C(C)C)OC1C(N(C1=O)C(=O)C2=CC=CC=C2)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[Si](C(C)C)(C(C)C)O[C@@H]1[C@@H](N(C1=O)C(=O)C2=CC=CC=C2)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H33NO3Si |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70578524 |
Source
|
Record name | (3R,4S)-1-Benzoyl-4-phenyl-3-{[tri(propan-2-yl)silyl]oxy}azetidin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70578524 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
423.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
155371-59-8 |
Source
|
Record name | (3R,4S)-1-Benzoyl-4-phenyl-3-{[tri(propan-2-yl)silyl]oxy}azetidin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70578524 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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